

How to minimize D2 receptor activation with (+)-PD 128907 hydrochloride

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Compound of Interest

Compound Name: (+)-PD 128907 hydrochloride

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Technical Support Center: (+)-PD 128907 Hydrochloride

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of **(+)-PD 128907 hydrochloride**, with a focus on strategies to minimize the activation of the D2 dopamine receptor and selectively target the D3 dopamine receptor.

Frequently Asked Questions (FAQs)

Q1: What is (+)-PD 128907 hydrochloride and what is its primary mechanism of action?

A1: **(+)-PD 128907 hydrochloride** is a potent and selective agonist for the dopamine D2 and D3 receptors.[1][2] It displays a higher affinity and functional potency for the D3 receptor subtype compared to the D2 receptor.[3] Its primary mechanism of action is to bind to and activate these G protein-coupled receptors (GPCRs), which are coupled to Gαi/o proteins, leading to the inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP) levels.[4][5]

Q2: How selective is (+)-PD 128907 for the D3 receptor over the D2 receptor?

A2: **(+)-PD 128907 hydrochloride** shows significant selectivity for the D3 receptor, but the degree of selectivity can vary depending on the experimental conditions and species. Reports



indicate that it can be anywhere from 18- to over 900-fold more selective for D3 versus D2 receptors in binding assays.[1][3] For instance, in CHO-K1 cells, it has shown approximately 1000-fold selectivity for human D3 receptors (Ki of 1 nM) over human D2 receptors (Ki of 1183 nM).[2] Functionally, it has been shown to be about 53-fold more selective in activating the D3 receptor.[2]

Q3: How can I minimize D2 receptor activation when using (+)-PD 128907?

A3: The key to minimizing D2 receptor activation is to use the lowest effective concentration that still elicits a D3-mediated response. Due to its higher affinity for the D3 receptor, lower doses of (+)-PD 128907 are more likely to result in selective D3 activation.[6] It is crucial to perform a dose-response curve in your specific experimental model to determine the optimal concentration. Additionally, co-administration with a selective D2 receptor antagonist can be employed to block any residual D2 receptor activity.[7][8]

Q4: What are the recommended storage and handling conditions for **(+)-PD 128907 hydrochloride**?

A4: **(+)-PD 128907 hydrochloride** should be stored at +4°C.[3] For creating stock solutions, it is soluble in water up to 10 mM and in DMSO up to 12 mg/mL.[2][3] It is advisable to prepare fresh dilutions from the stock solution for each experiment.

Data Presentation

Table 1: Binding Affinity (Ki) of (+)-PD 128907 for Dopamine Receptors

Species	Ki (nM)	Reference
Human	1.7	[1]
Rat	0.84	[1]
Human	179	[1]
Rat	620-770	[1][7]
Human	7000	[2]
Rat	720	[7]
	Human Rat Human Rat Human	Human 1.7 Rat 0.84 Human 179 Rat 620-770 Human 7000

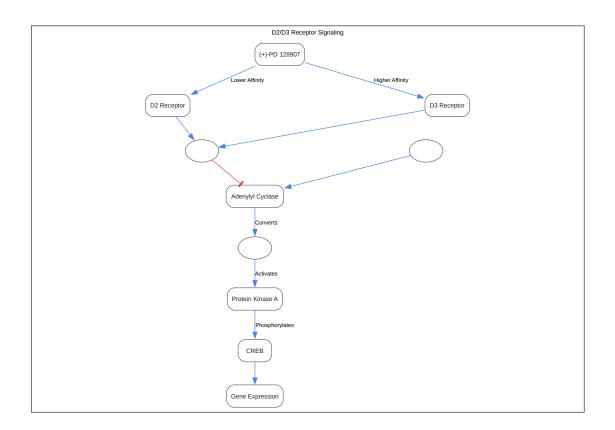


Table 2: Functional Potency (EC50/IC25) of (+)-PD 128907

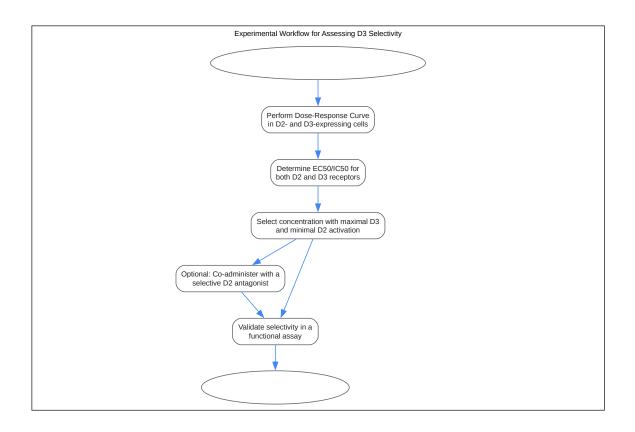
Assay Type	Effect Measured	Receptor/Syst em	Potency	Reference
Functional Agonism	D3 Receptor Activation	Not Specified	EC50: 0.64 nM	[2]
Inhibition of Cell Firing	Ventral Tegmental Area	D2/D3	EC50: 33 nM	[7]
Inhibition of Cell Firing	Substantia Nigra	D2/D3	EC50: 38 nM	[7]
Inhibition of Dopamine Release	Caudate- Putamen	D2/D3	EC50: 66 nM	[7]
Decrease in Dialysate Dopamine	Wild Type Mice	D3	IC25: 61 nM (intra-striatal)	[6]
Decrease in Dialysate Dopamine	D3 Knockout Mice	D2	IC25: 1327 nM (intra-striatal)	[6]
Decrease in Dialysate Dopamine	Wild Type Mice	D3	IC25: 0.05 mg/kg (i.p.)	[6]
Decrease in Dialysate Dopamine	D3 Knockout Mice	D2	IC25: 0.44 mg/kg (i.p.)	[6]

Mandatory Visualizations









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References

- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. rndsystems.com [rndsystems.com]
- 4. benchchem.com [benchchem.com]
- 5. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]



- 6. Selective D3 receptor agonist effects of (+)-PD 128907 on dialysate dopamine at low doses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Antagonism of the effects of (+)-PD 128907 on midbrain dopamine neurones in rat brain slices by a selective D2 receptor antagonist L-741,626 PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Dopamine D2 receptors play a role in the (-)-apomorphine-like discriminative stimulus effects of (+)-PD 128907 PubMed [pubmed.ncbi.nlm.nih.gov]
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